Cas no 827-36-1 (2-(dimethylamino)-2-phenylacetonitrile)

2-(dimethylamino)-2-phenylacetonitrile structure
827-36-1 structure
Product Name:2-(dimethylamino)-2-phenylacetonitrile
CAS 번호:827-36-1
MF:C10H12N2
메가와트:160.215682029724
MDL:MFCD00013810
CID:83113
PubChem ID:13227
Update Time:2024-10-27

2-(dimethylamino)-2-phenylacetonitrile 화학적 및 물리적 성질

이름 및 식별자

    • a-(Dimethylamino)phenylacetonitrile
    • alpha-(N,N-Dimethylamino)phenylacetonitrile
    • 2-(dimethylamino)-2-phenylacetonitrile
    • 2-(Dimethylamino)-2-phenyl-acetonitrile
    • A-(DIMETHYLAMINO)PHENYLACETONITRILE ---CLEAR LIQUID---
    • Dimethylamino-phenyl-acetonitril
    • dimethylamino-phenyl-acetonitrile
    • N,N-Dimethyl-2-phenylglycinonitrile
    • Acetonitrile, (dimethylamino)phenyl- (8CI)
    • Glycinonitrile, N,N-dimethyl-2-phenyl- (6CI, 7CI)
    • α-(Dimethylamino)benzeneacetonitrile (ACI)
    • 2-(N,N-Dimethylamino)-2-phenylacetonitrile
    • NSC 37416
    • α-(Dimethylamino)phenylacetonitrile
    • .alpha.-(Dimethylamino)phenylacetonitrile
    • MFCD00013810
    • Benzeneacetonitrile, alpha-(dimethylamino)-
    • AKOS002364198
    • A-dimethylaminophenylacetonitrile
    • Benzeneacetonitrile, .alpha.-(dimethylamino)-
    • InChI=1/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H
    • (dimethylamino)(phenyl)acetonitrile
    • alpha-(Dimethylamino)benzeneacetonitrile
    • SCHEMBL3447644
    • A-N,N-Dimethylaminophenylacetonitrile
    • Acetonitrile, 2-(dimethylamino)-2-phenyl-
    • .alpha.,N,N-Dimethylaminophenylacetonitrile
    • CS-0204528
    • CS-10042
    • PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • DTXSID601290345
    • 827-36-1
    • 4-14-00-01321 (Beilstein Handbook Reference)
    • F3284-8073
    • BRN 2089853
    • alpha-N,N-Dimethylaminophenylacetonitrile, 97%
    • MB00227
    • alpha-(Dimethylamino)phenylacetonitrile
    • AKOS016045670
    • NSC-37416
    • A-DIMETHYLAMINOPHENYLACETONITRILE 95%
    • phenyl(dimethylamino)-acetonitrile
    • alpha-DIMETHYLAMINOPHENYLACETONITRILE
    • WLN: NCYR&N1&1
    • EN300-235647
    • alpha-Dimethylaminophenyl acetonitrile
    • NSC37416
    • FT-0621694
    • ACETONITRILE, (DIMETHYLAMINO)PHENYL-
    • alpha -N,N-Dimethylaminophenylacetonitrile
    • DB-056653
    • alpha-N,N-Dimethylaminophenylacetonitrile
    • I+/--(Dimethylamino)benzeneacetonitrile
    • MDL: MFCD00013810
    • 인치: 1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
    • InChIKey: PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • 미소: N#CC(N(C)C)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 160.10000
  • 동위원소 질량: 160.100048
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 172
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 27
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.997 g/mL at 25 °C(lit.)
  • 비등점: 88-90 °C(lit.)
  • 플래시 포인트: 219 °F
  • 굴절률: n20/D 1.5145(lit.)
  • PSA: 27.03000
  • LogP: 1.81288
  • 용해성: 미확정

2-(dimethylamino)-2-phenylacetonitrile 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:UN3276
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36
  • RTECS 번호:AL9625000
  • 위험물 표지: Xi
  • 위험 등급:6.1
  • 패키지 그룹:III
  • 보안 용어:6.1
  • 포장 등급:III
  • 위험 용어:R36/37/38

2-(dimethylamino)-2-phenylacetonitrile 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B402020-250mg
2-(dimethylamino)-2-phenylacetonitrile
827-36-1
250mg
45.00 2021-08-17
TRC
B402020-500mg
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1
500mg
$ 563.00 2023-04-18
TRC
B402020-2.5g
2-(dimethylamino)-2-phenylacetonitrile
827-36-1
2.5g
90.00 2021-08-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01314-5g
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1 97%
5g
¥268.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
565547-5G
2-(dimethylamino)-2-phenylacetonitrile
827-36-1 97%
5G
¥183.2 2022-02-24
TRC
B402020-100mg
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1
100mg
$ 133.00 2023-04-18
TRC
B402020-1g
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1
1g
$ 775.00 2022-06-07
abcr
AB206628-5 g
alpha-(N,N-Dimethylamino)phenylacetonitrile, 97%; .
827-36-1 97%
5 g
€60.10 2023-07-20
abcr
AB206628-25 g
alpha-(N,N-Dimethylamino)phenylacetonitrile, 97%; .
827-36-1 97%
25 g
€119.00 2023-07-20
abcr
AB206628-5g
alpha-(N,N-Dimethylamino)phenylacetonitrile, 97%; .
827-36-1 97%
5g
€60.40 2025-02-20

2-(dimethylamino)-2-phenylacetonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Iron oxide (Fe3O4) ;  1 min, rt
1.2 15 - 20 min, rt
참조
Superparamagnetic iron oxide as an efficient catalyst for the one-pot, solvent-free synthesis of α-aminonitriles
Mojtahedi, Mohammad M.; et al, Tetrahedron Letters, 2009, 50(20), 2322-2325

합성 방법 2

반응 조건
참조
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

합성 방법 3

반응 조건
1.1 Reagents: Sodium bisulfite Solvents: Water
참조
α-(N,N-Dimethylamino)phenylacetonitrile
Taylor, Harold M.; et al, Organic Syntheses, 1963, 43, 25-7

합성 방법 4

반응 조건
1.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

합성 방법 5

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
1.2 180 min, 80 °C
참조
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

합성 방법 6

반응 조건
1.1 180 min, 80 °C
참조
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

합성 방법 7

반응 조건
1.1 Reagents: Sodium cyanide ,  Sodium bisulfite
참조
Synthesis of 2-(aminomethyl)pyridines from amino nitriles and acetylene
Ivanov, A. P.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(3), 629-33

합성 방법 8

반응 조건
1.1 Reagents: Azanyl P,P-diphenylphosphinate Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
참조
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

합성 방법 9

반응 조건
1.1 Reagents: Ethane, 1,1′-oxybis-, compd. with magnesium bromide (MgBr) (1:?) ;  5 min, rt
1.2 -
참조
One-pot, solvent-free synthesis of α-amino nitriles under catalysis by magnesium bromide ethyl etherate
Mojtahedi, Mohammad M.; et al, Canadian Journal of Chemistry, 2006, 84(3), 429-432

합성 방법 10

반응 조건
1.1 Solvents: 1-Butyl-3-methylimidazolium perchlorate ;  15 min, rt
1.2 10 - 15 min, rt
참조
Environmentally friendly room temperature strecker reaction: one-pot synthesis of α-aminonitriles in ionic liquid
Mojtahedi, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 93-97

합성 방법 11

반응 조건
1.1 Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  5 min, rt
1.2 Reagents: Tetramethyldisiloxane ;  5 min, rt
1.3 30 min, rt
참조
Iridium-Catalyzed Reductive Strecker Reaction for Late-Stage Amide and Lactam Cyanation
Fuentes de Arriba, Angel L.; et al, Angewandte Chemie, 2017, 56(13), 3655-3659

합성 방법 12

반응 조건
1.1 Solvents: 1-Butanol ;  10 min, 70 - 150 psi, 200 °C
참조
The decarboxylative Strecker reaction
Das, Deepankar; et al, Organic Letters, 2011, 13(24), 6584-6587

합성 방법 13

반응 조건
1.1 Catalysts: Sodium cyanide
참조
Oxidative decyanation of dialkylamino-phenylacetonitriles: a new, direct synthesis of N,N-dialkylbenzamides from benzaldehydes
Yuste, Francisco; et al, Synthesis, 1983, (2), 109-10

합성 방법 14

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

합성 방법 15

반응 조건
1.1 Reagents: Lithium diisopropylamide
참조
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

합성 방법 16

반응 조건
1.1 Reagents: Sodium bisulfite Solvents: Water
1.2 -
1.3 -
참조
An efficient synthesis of 3-substituted pyrazoles by reaction of γ,γ-diethoxy-α-dimethylaminonitriles (masked β-oxoaldehyde equivalents) with hydrazine dihydrochloride
Takahashi, Kazumasa; et al, Synthesis, 1985, 690, 690-1

합성 방법 17

반응 조건
1.1 Catalysts: Cadmium sulfide Solvents: Acetonitrile
참조
Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide
DiMeglio, John L.; et al, Chemistry of Materials, 2017, 29(17), 7579-7586

합성 방법 18

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
2.1 180 min, 80 °C
참조
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

합성 방법 19

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Cyclohexane ;  5 h, reflux
2.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

합성 방법 20

반응 조건
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Acetonitrile ;  4 h, 1 atm, 80 °C
참조
A Widely Applicable Regioselective Aerobic α-Cyanation of Tertiary Amines Heterogeneously Catalyzed by Manganese Oxides
Yamaguchi, Kazuya; et al, ChemCatChem, 2013, 5(10), 2835-2838

합성 방법 21

반응 조건
1.1 Reagents: (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane
1.2 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane
1.4 Reagents: Methyllithium
참조
A new method of α-functionalization for tertiary amines by nucleophilic substitution of α-siloxy amines
Tokitoh, Norihiro; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 735-40

2-(dimethylamino)-2-phenylacetonitrile Raw materials

2-(dimethylamino)-2-phenylacetonitrile Preparation Products

추천 공급업체
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약